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molecular formula C11H14FNO B8690630 2-[(4-Fluorophenyl)methyl]morpholine

2-[(4-Fluorophenyl)methyl]morpholine

Cat. No. B8690630
M. Wt: 195.23 g/mol
InChI Key: KDCBKWVMFCKDAK-UHFFFAOYSA-N
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Patent
US09403798B2

Procedure details

To a tetrahydrofuran solution (4 mL) of 6-(4-fluorobenzyl)morpholin-3-one (100 mg, 0.48 mmol) synthesized in Reference Synthesis Example 43, lithium aluminum hydride (21.8 mg, 0.57 mmol) was added at 0° C. and the resultant solution was stirred for 4 hours. To the reaction solution, lithium aluminum hydride (20.0 mg) was added and the resultant mixture was stirred at room temperature for 1 hour. After completion of the reaction, saturated sodium sulfate aqueous solution was added to the reaction solution at 0° C. and the resultant mixture was stirred at room temperature for 20 minutes. The reaction solution was dried over added anhydrous magnesium sulfate and concentrated under reduced pressure to obtain a crude product (84.9 mg) of the title compound.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
6-(4-fluorobenzyl)morpholin-3-one
Quantity
100 mg
Type
reactant
Reaction Step Six
Quantity
21.8 mg
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[CH2:12][NH:11][C:10](=O)[CH2:9][O:8]2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[F:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[O:8][CH2:9][CH2:10][NH:11][CH2:12]2)=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
6-(4-fluorobenzyl)morpholin-3-one
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(CC2OCC(NC2)=O)C=C1
Name
Quantity
21.8 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C.
ADDITION
Type
ADDITION
Details
was added to the reaction solution at 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction solution was dried
ADDITION
Type
ADDITION
Details
over added anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CC2CNCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 84.9 mg
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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